N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide
Description
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide is a complex organic compound characterized by the presence of a benzodioxole moiety, a cyclopropyl group, and a hydroxybutanamide structure
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-16(20,11-2-3-11)9-15(19)18-17(6-7-17)12-4-5-13-14(8-12)22-10-21-13/h4-5,8,11,20H,2-3,6-7,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQHEIIEHTXRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1(CC1)C2=CC3=C(C=C2)OCO3)(C4CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Hydroxybutanamide Formation: The hydroxybutanamide structure is formed through a multi-step process involving the protection of hydroxyl groups, amide bond formation, and subsequent deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The benzodioxole moiety may facilitate binding to aromatic residues, while the cyclopropyl groups could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-hydroxybutanamide
- N-[1-(1,3-benzodioxol-5-yl)propyl]-3-hydroxybutanamide
- N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-hydroxybutanamide
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide is unique due to the presence of two cyclopropyl groups, which can significantly affect its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of stability, binding affinity, and overall efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
